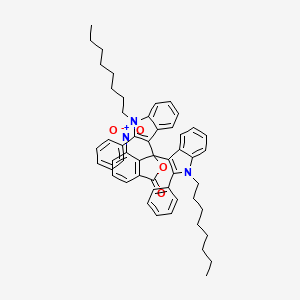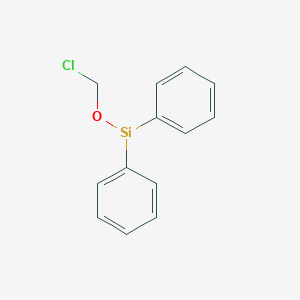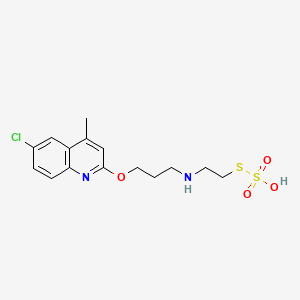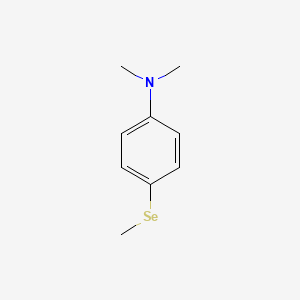
4-Nitro-3,3-bis(1-octyl-2-phenyl-1H-indol-3-yl)-2-benzofuran-1(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitro-3,3-bis(1-octyl-2-phenyl-1H-indol-3-yl)-2-benzofuran-1(3H)-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple aromatic rings and functional groups, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-3,3-bis(1-octyl-2-phenyl-1H-indol-3-yl)-2-benzofuran-1(3H)-one typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the Benzofuran Core: This step involves the cyclization of appropriate precursors to form the benzofuran ring.
Introduction of Indole Groups: The indole groups are introduced through electrophilic substitution reactions.
Nitration: The nitro group is introduced via nitration reactions using nitric acid or other nitrating agents.
Alkylation: The octyl groups are added through alkylation reactions using alkyl halides.
Industrial Production Methods
Industrial production of this compound would require optimization of the above synthetic steps to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Reaction Conditions: Optimization of temperature, pressure, and solvent conditions.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Nitro-3,3-bis(1-octyl-2-phenyl-1H-indol-3-yl)-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzofuran or indole derivatives.
Applications De Recherche Scientifique
4-Nitro-3,3-bis(1-octyl-2-phenyl-1H-indol-3-yl)-2-benzofuran-1(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Nitro-3,3-bis(1-octyl-2-phenyl-1H-indol-3-yl)-2-benzofuran-1(3H)-one involves interactions with specific molecular targets. These may include:
Enzyme Inhibition: Binding to and inhibiting specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Pathway Interference: Disrupting specific biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-bis(1-octyl-2-phenyl-1H-indol-3-yl)-2-benzofuran-1(3H)-one: Lacks the nitro group.
4-Nitro-3,3-bis(1-methyl-2-phenyl-1H-indol-3-yl)-2-benzofuran-1(3H)-one: Contains a methyl group instead of an octyl group.
Uniqueness
4-Nitro-3,3-bis(1-octyl-2-phenyl-1H-indol-3-yl)-2-benzofuran-1(3H)-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
50312-62-4 |
|---|---|
Formule moléculaire |
C52H55N3O4 |
Poids moléculaire |
786.0 g/mol |
Nom IUPAC |
4-nitro-3,3-bis(1-octyl-2-phenylindol-3-yl)-2-benzofuran-1-one |
InChI |
InChI=1S/C52H55N3O4/c1-3-5-7-9-11-23-36-53-43-33-21-19-30-40(43)47(49(53)38-26-15-13-16-27-38)52(46-42(51(56)59-52)32-25-35-45(46)55(57)58)48-41-31-20-22-34-44(41)54(37-24-12-10-8-6-4-2)50(48)39-28-17-14-18-29-39/h13-22,25-35H,3-12,23-24,36-37H2,1-2H3 |
Clé InChI |
SWOPYEHUBHCBKV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C4(C5=C(C=CC=C5[N+](=O)[O-])C(=O)O4)C6=C(N(C7=CC=CC=C76)CCCCCCCC)C8=CC=CC=C8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,5-Bis{3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene}cyclopentan-1-one](/img/structure/B14654358.png)







![2-(Dodecoxymethyl)-3-[3-(oxiran-2-yl)propyl]oxirane](/img/structure/B14654411.png)
![4-Chlorobicyclo[2.2.1]heptan-2-one](/img/structure/B14654412.png)
![1,3-Butanedione, 1-bicyclo[2.2.1]hept-5-en-2-yl-](/img/structure/B14654413.png)

![N-{[Methoxy(dimethyl)silyl]methyl}prop-2-en-1-amine](/img/structure/B14654422.png)
